molecular formula C15H19NO3 B3333099 2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde CAS No. 944893-90-7

2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde

Cat. No.: B3333099
CAS No.: 944893-90-7
M. Wt: 261.32 g/mol
InChI Key: SVUQNQVCKCFLLL-UHFFFAOYSA-N
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Description

2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is a chemical compound with the molecular formula C15H21NO3 It is a derivative of benzaldehyde, featuring an azepane ring and an oxoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with azepane and oxoethoxy groups under controlled conditions. One common method involves the condensation of 2-hydroxybenzaldehyde with azepane in the presence of a suitable catalyst, followed by oxidation to introduce the oxoethoxy group. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of catalysts and solvents would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: 2-(2-(Azepan-1-yl)-2-oxoethoxy)benzoic acid.

    Reduction: 2-(2-(Azepan-1-yl)-2-hydroxyethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The azepane ring and oxoethoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is unique due to the presence of both the azepane ring and the oxoethoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-11-13-7-3-4-8-14(13)19-12-15(18)16-9-5-1-2-6-10-16/h3-4,7-8,11H,1-2,5-6,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUQNQVCKCFLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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